molecular formula C20H22N4OS B12039063 4-((4-Tert-butylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-67-6

4-((4-Tert-butylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12039063
CAS No.: 478256-67-6
M. Wt: 366.5 g/mol
InChI Key: MYTKFWLXDPOZRI-FYJGNVAPSA-N
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Description

4-((4-Tert-butylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a tert-butylbenzylidene group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Tert-butylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-((4-Tert-butylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the methoxyphenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-((4-Tert-butylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The compound may also interact with cellular proteins, modulating their function and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Tert-butylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((4-Tert-butylbenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

478256-67-6

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4OS/c1-20(2,3)15-11-9-14(10-12-15)13-21-24-18(22-23-19(24)26)16-7-5-6-8-17(16)25-4/h5-13H,1-4H3,(H,23,26)/b21-13+

InChI Key

MYTKFWLXDPOZRI-FYJGNVAPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC

Origin of Product

United States

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